2,6-Dimethoxy-4-methylphenol

概述

描述

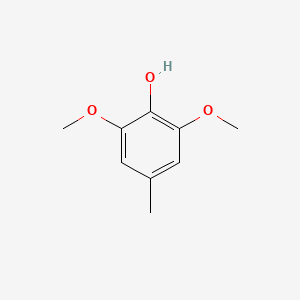

2,6-Dimethoxy-4-methylphenol, also known as 4-methyl-2,6-dimethoxyphenol, is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol, characterized by the presence of two methoxy groups and a methyl group attached to the benzene ring. This compound is known for its phenolic, medicinal odor and is used in various applications, including as a flavor and fragrance agent .

作用机制

Target of Action

It is known to be used as a flavor and fragrance agent , suggesting that it may interact with olfactory receptors or other sensory proteins.

Mode of Action

As a flavor and fragrance agent, it likely interacts with sensory proteins to produce specific taste or smell sensations .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,6-Dimethoxy-4-methylphenol is limited . It is slightly soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

As a flavor and fragrance agent, it likely contributes to the sensory perception of certain foods and products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water and other solvents can affect its distribution and bioavailability . Additionally, storage conditions such as temperature and exposure to light or oxygen may impact its stability .

生化分析

Biochemical Properties

2,6-Dimethoxy-4-methylphenol has a high electron density, which makes it suitable for electron transfer reactions . It is slightly soluble in water and can dissolve in organic solvents such as ethanol, ether, and benzene

Cellular Effects

It is known to have a phenolic, medicinal odor, which suggests that it may interact with olfactory receptors

Molecular Mechanism

It is known to have a high electron density, which suggests that it may participate in electron transfer reactions

Temporal Effects in Laboratory Settings

It is known to be stable under inert atmosphere and at temperatures between 2-8°C

Dosage Effects in Animal Models

It is known to cause skin and eye irritation, suggesting that it may have toxic or adverse effects at high doses

Metabolic Pathways

It is known to have a high electron density, which suggests that it may participate in electron transfer reactions

Transport and Distribution

It is slightly soluble in water, which suggests that it may be transported and distributed within cells and tissues via passive diffusion

Subcellular Localization

It is slightly soluble in water, which suggests that it may be localized in the cytoplasm

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-4-methylphenol can be achieved through the O-methylation of 2,6-dibromo-4-methylphenol using sodium methoxide. This reaction involves the substitution of bromine atoms with methoxy groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the methylation of phenol derivatives in the presence of catalysts. The process can be carried out in both liquid and gaseous phases, with the gaseous phase being preferred due to shorter reaction times and lower pressure requirements .

化学反应分析

Types of Reactions: 2,6-Dimethoxy-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroquinones.

Substitution: Halogenated phenols and other substituted derivatives.

科学研究应用

Chemical Properties and Structure

- Chemical Formula: CHO

- Molecular Weight: 168.19 g/mol

- CAS Number: 6638-05-7

- Physical State: Solid (white to light orange powder)

The compound features two methoxy groups and a methyl group attached to a phenolic structure, which contributes to its unique chemical behavior and biological activity.

Antioxidant Properties

Research has demonstrated that 2,6-Dimethoxy-4-methylphenol exhibits significant antioxidant activity. A study evaluated its efficacy using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). The results indicated that the compound effectively scavenges free radicals, thereby protecting cells from oxidative stress .

Table 1: Antioxidant Activity of this compound

Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains. In comparative studies with standard antibiotics like ampicillin, this compound showed promising results against pathogens such as Pseudomonas aeruginosa and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Bacillus subtilis | A | |

| Pseudomonas aeruginosa | B | |

| Escherichia coli | C |

Agricultural Applications

In agriculture, the potential use of this compound as a natural pesticide has been explored. Its ability to inhibit the growth of certain fungi and bacteria makes it a candidate for developing eco-friendly agricultural products. The compound's role in enhancing plant resistance against pathogens has also been studied .

Food Industry Applications

Due to its antioxidant properties, this compound is being considered as a food preservative. It can help in extending the shelf life of food products by preventing oxidative spoilage and maintaining quality during storage . Its flavor profile, which resembles eugenol, also makes it suitable for flavoring applications.

Medicinal Applications

There is ongoing research into the medicinal properties of this compound. Studies suggest potential anti-inflammatory effects and neuroprotective properties, making it a candidate for further investigation in therapeutic applications .

Case Study 1: Antioxidant Efficacy

A study published in the Biological Forum evaluated the antioxidant capacity of this compound through various assays. The findings indicated that while the compound showed good radical scavenging activity, it was less effective than its precursor syringaldehyde due to structural differences affecting electron delocalization .

Case Study 2: Antibacterial Performance

In another study focusing on antibacterial activity, this compound was tested against multiple strains of bacteria. The results demonstrated that it outperformed some conventional antibiotics in inhibiting specific strains like Pseudomonas aeruginosa, highlighting its potential for use in developing new antimicrobial agents .

相似化合物的比较

- 2,6-Dimethoxy-p-cresol

- 3,5-Dimethoxy-4-hydroxytoluene

- 4-Methylsyringol

Comparison: 2,6-Dimethoxy-4-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher degree of methoxylation, which enhances its solubility and reactivity in certain chemical reactions .

生物活性

2,6-Dimethoxy-4-methylphenol, also known as 2,6-dimethoxy-p-cresol, is a phenolic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂O₃

- Molar Mass : Approximately 168.19 g/mol

- Boiling Point : Predicted at 351.1 °C

- Density : 1.052 g/cm³

The compound features two methoxy groups attached to a methyl-substituted phenolic ring, which contributes to its unique chemical properties and biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The compound's mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. The results indicate that this compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress.

- DPPH Scavenging Activity : The percentage of DPPH discoloration was measured, showing a significant reduction in absorbance at varying concentrations, reflecting its potential as an antioxidant agent.

3. Neurophysiological Effects

A study on the neurophysiological responses of Anopheles coluzzii larvae indicated that this compound elicited robust neuronal responses at certain concentrations. This suggests potential applications in pest control or as a neuroactive compound.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Free Radical Scavenging : The presence of hydroxyl groups enables the compound to donate electrons to free radicals, thereby neutralizing them.

- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was assessed against clinical isolates of pathogenic bacteria. The study concluded that the compound could serve as a potential natural preservative in food products due to its ability to inhibit bacterial growth effectively.

Case Study 2: Antioxidant Potential

A study investigating the antioxidant properties of various phenolic compounds found that this compound exhibited one of the highest DPPH scavenging activities among tested samples. This suggests its potential use in nutraceutical applications aimed at combating oxidative stress-related diseases.

属性

IUPAC Name |

2,6-dimethoxy-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBNNSOJNZBLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216599 | |

| Record name | 4-Methyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale yellow semi-solid, phenolic medicinal odour | |

| Record name | 2,6-Dimethoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/598/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

145.00 to 146.00 °C. @ 14.00 mm Hg | |

| Record name | 2,6-Dimethoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in fat, moderately soluble (in ethanol) | |

| Record name | 4-Methyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/598/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6638-05-7 | |

| Record name | 4-Methylsyringol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6638-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6638-05-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxy-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2,6-DIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJJ5MYE75W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

36 °C | |

| Record name | 2,6-Dimethoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,6-Dimethoxy-4-methylphenol in food chemistry?

A: this compound plays a role in developing the characteristic flavor profile of Katsuobushi, a dried bonito product. Research has shown that specific strains of Aspergillus glaucus, a fungus involved in Katsuobushi production, can metabolize this compound through O-methylation. [] This process potentially contributes to the unique sensory attributes of Katsuobushi.

Q2: How does the presence of catalysts impact the production of this compound during pyrolysis?

A: The use of different catalysts during the pyrolysis of medlar seeds can significantly influence the production of this compound. For instance, using Magnesium Oxide (MgO) as a catalyst led to a noticeable increase in the relative content of this compound in the bio-oil produced, particularly at temperatures exceeding 550 °C. [] Conversely, Potassium Carbonate (K2CO3) favored the formation of 2-methoxyphenol, while expanded perlite increased the relative content of 2,6-dimethoxyphenol and this compound above 550 °C. These findings suggest that catalyst selection can be tailored to optimize the yield of specific phenolic compounds, including this compound, during the pyrolysis process.

Q3: Can the structure of this compound be modified to alter the magnetic properties of lanthanide complexes?

A: Yes, modifying the structure of this compound can significantly impact the magnetic properties of lanthanide complexes. By introducing electron-donating or electron-withdrawing substituents at the para position of the phenol hydroxyl group, researchers can fine-tune the single-molecule magnetic behavior of these complexes. [] Additionally, altering the steric hindrance around the phenol group by using different substituents can further influence the magnetic properties. These findings provide valuable insights for designing lanthanide complexes with tailored magnetic properties for various applications.

Q4: Can this compound be used as a starting material in organic synthesis?

A: Yes, this compound serves as a valuable starting material for synthesizing complex organic molecules. One notable example is its use in tandem oxidative acetalization–intramolecular Diels–Alder reactions. [] By reacting this compound with different allyl alcohols in the presence of an oxidant, masked o-benzoquinones are generated in situ. These intermediates subsequently undergo intramolecular Diels–Alder reactions, leading to the formation of bicyclo[2.2.2]octenone derivatives. This synthetic strategy highlights the versatility of this compound in constructing complex molecular architectures with potential applications in various fields.

Q5: What computational methods have been used to study this compound?

A: Researchers have employed both semi-empirical (PM3) and density functional theory (DFT) calculations to investigate the electronic structure and reactivity of this compound. [] These computational studies provided valuable insights into the compound's proton affinity, electron affinity, and O-H bond dissociation energy. This information helps understand the compound's potential reactions with reactive oxygen species relevant to pulp bleaching processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。